

CARM1-IN-6 (iCARM1): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **CARM1-IN-6**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended to serve as a valuable resource for researchers in the fields of oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

CARM1-IN-6, also known as iCARM1, is a small molecule inhibitor of CARM1. Its chemical and physicochemical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
Common Name	CARM1-IN-6, iCARM1
CAS Number	1269199-96-3[1]
Molecular Formula	C23H29N5O[1]
SMILES	O1C=CC(C2C(=NC(N3CCN(CCN(C)C)CC3)=N C=2)C2C=CC(=CC=2)C)=C1[1]
InChl Key	(Not explicitly found in search results)



Physicochemical Properties

Property	- Value	Source
Molecular Weight	391.51 g/mol	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	6	[1]
Heavy Atom Count	29	[1]
Complexity	488	[1]
Solubility	Soluble in DMSO	[2]

Pharmacological Properties

CARM1-IN-6 is a selective inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation.[3] Its dysregulation is implicated in several cancers, making it a promising therapeutic target.

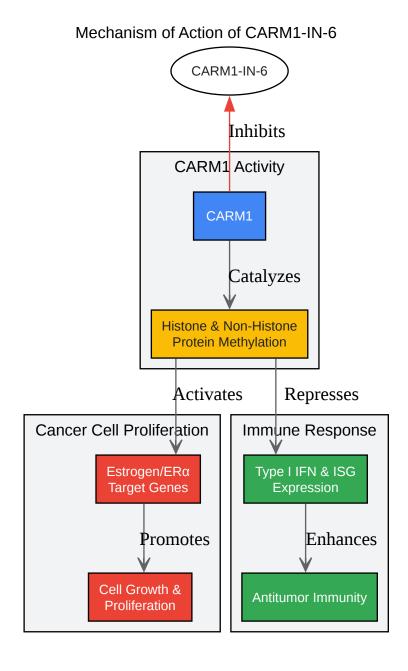
In Vitro Activity

Parameter	Value	Details	Source
IC50 (CARM1)	12.3 μΜ	Inhibition of CARM1 methyltransferase activity	[1][2]

Signaling Pathways

CARM1-IN-6 has been shown to modulate key signaling pathways involved in cancer progression, particularly in breast cancer.[3][4] The inhibitor suppresses the expression of oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced genes (ISGs).[3][4]





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Caption: **CARM1-IN-6** inhibits CARM1, leading to decreased methylation of its targets. This results in the suppression of estrogen/ER α -driven gene expression and the activation of the type I interferon pathway, ultimately inhibiting cancer cell growth and promoting an antitumor immune response.

Experimental Protocols



The following are summaries of key experimental protocols as described in the primary literature for the characterization of **CARM1-IN-6**.

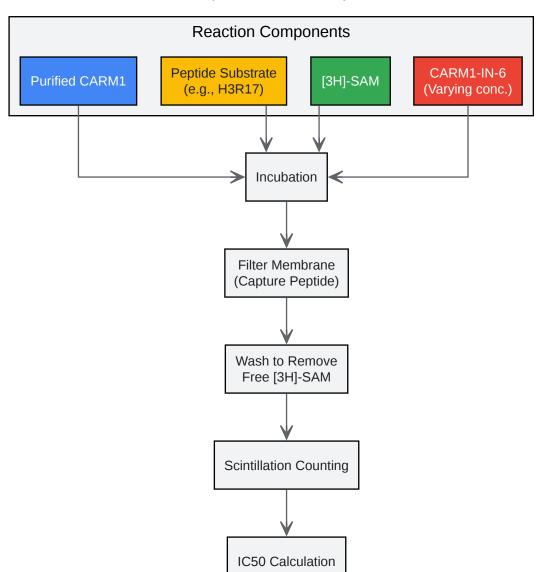
In Vitro Methyltransferase Assay

Objective: To determine the inhibitory activity of **CARM1-IN-6** on CARM1's methyltransferase function.

Methodology:

- Purified recombinant CARM1 protein is incubated with a synthetic peptide substrate (e.g., a peptide containing histone H3 arginine 17) and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).[5]
- The reaction is carried out in the presence of varying concentrations of CARM1-IN-6 or a vehicle control (e.g., DMSO).
- Following incubation, the reaction mixture is transferred to a filter membrane which captures the peptide substrate.
- Unincorporated [3H]-SAM is washed away.
- The radioactivity retained on the filter, corresponding to the methylated peptide, is measured using a scintillation counter.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





In Vitro Methyltransferase Assay Workflow

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Caption: Workflow for the in vitro methyltransferase assay to determine the IC50 of **CARM1-IN-6**.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of CARM1-IN-6 to CARM1 within a cellular context.

Methodology:







- Cells (e.g., HEK293T) are treated with either **CARM1-IN-6** or a vehicle control.[4]
- The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
- Aliquots are heated to a range of temperatures.
- The heated lysates are then centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
- The amount of soluble CARM1 protein in the supernatant at each temperature is determined by Western blotting.
- Binding of **CARM1-IN-6** to CARM1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.



Cell Treatment Cells (e.g., HEK293T) CARM1-IN-6 Vehicle Control Cell Lysis Heat Aliquots to Varying Temperatures Separate Soluble & **Aggregated Proteins** Western Blot for Soluble CARM1 Compare Thermal

Cellular Thermal Shift Assay (CETSA) Workflow

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Stability

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of **CARM1-IN-6**.

Conclusion



CARM1-IN-6 (iCARM1) is a valuable tool for studying the biological functions of CARM1 and holds promise as a lead compound for the development of novel anticancer therapeutics. Its ability to modulate key signaling pathways in cancer cells provides a strong rationale for its further investigation in preclinical and clinical settings. This guide provides a foundational understanding of **CARM1-IN-6** to aid researchers in their exploration of this promising inhibitor.

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References

- 1. CARM1-IN-6 | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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